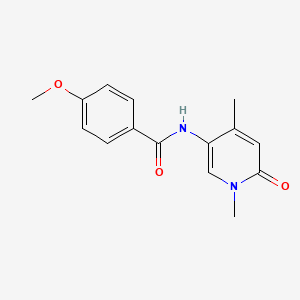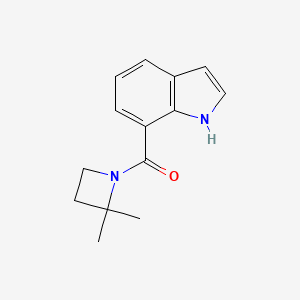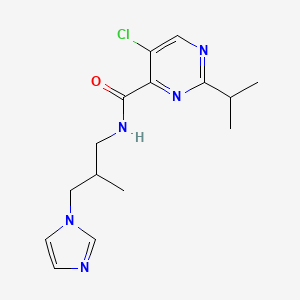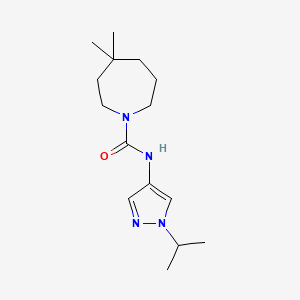![molecular formula C15H19NO B7585382 2-Benzylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7585382.png)
2-Benzylbicyclo[2.2.1]heptane-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzylbicyclo[2.2.1]heptane-2-carboxamide, also known as BTCP, is a synthetic compound that belongs to the class of psychoactive drugs. It was first synthesized in the 1960s and has been extensively studied for its potential use in the treatment of various neurological disorders. 2.1]heptane-2-carboxamide.
Mécanisme D'action
2-Benzylbicyclo[2.2.1]heptane-2-carboxamide acts as a dopamine receptor agonist, specifically at the D1 and D2 receptor subtypes. It has been shown to increase dopamine release in the brain, leading to increased dopamine signaling and activity. This increased activity has been linked to the potential therapeutic effects of 2-Benzylbicyclo[2.2.1]heptane-2-carboxamide in the treatment of various neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Benzylbicyclo[2.2.1]heptane-2-carboxamide are primarily related to its activity at the dopamine receptors. It has been shown to increase dopamine release in the brain, leading to increased dopamine signaling and activity. This increased activity has been linked to the potential therapeutic effects of 2-Benzylbicyclo[2.2.1]heptane-2-carboxamide in the treatment of various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-Benzylbicyclo[2.2.1]heptane-2-carboxamide is its high potency and selectivity for dopamine receptors. This allows for precise targeting of dopamine signaling pathways in the brain. However, one limitation is that it has been shown to have some potential for abuse and addiction, which can make it difficult to use in lab experiments.
Orientations Futures
There are several potential future directions for research on 2-Benzylbicyclo[2.2.1]heptane-2-carboxamide. One direction is to further study its potential use in the treatment of Parkinson's disease and other neurological disorders. Another direction is to study its potential use in the treatment of addiction and substance abuse disorders. Additionally, further research could be done to optimize the synthesis method for higher yields and purity of the compound. Finally, research could be done to better understand the potential for abuse and addiction associated with 2-Benzylbicyclo[2.2.1]heptane-2-carboxamide and to develop strategies to mitigate these risks.
Méthodes De Synthèse
The synthesis of 2-Benzylbicyclo[2.2.1]heptane-2-carboxamide involves the reaction of benzylamine with norbornanone in the presence of a catalyst such as aluminum trichloride. The resulting product is then treated with acetic anhydride to form the final compound. This synthesis method has been extensively studied and optimized, resulting in high yields of pure 2-Benzylbicyclo[2.2.1]heptane-2-carboxamide.
Applications De Recherche Scientifique
2-Benzylbicyclo[2.2.1]heptane-2-carboxamide has been studied for its potential use in the treatment of various neurological disorders such as Parkinson's disease, depression, and addiction. It has been shown to have dopamine receptor agonist activity and can increase dopamine release in the brain. This activity has been linked to its potential use in the treatment of Parkinson's disease, where dopamine deficiency is a major factor in the disease's progression.
Propriétés
IUPAC Name |
2-benzylbicyclo[2.2.1]heptane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c16-14(17)15(9-11-4-2-1-3-5-11)10-12-6-7-13(15)8-12/h1-5,12-13H,6-10H2,(H2,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXFSJZPKGPLERE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2(CC3=CC=CC=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-N-[(3-hydroxythiolan-3-yl)methyl]benzamide](/img/structure/B7585313.png)

![[3-[[Ethyl(2,2,2-trifluoroethyl)amino]methyl]pyrrolidin-1-yl]-(3-fluorophenyl)methanone](/img/structure/B7585323.png)
![N-[(3-hydroxythiolan-3-yl)methyl]-3-methylthiophene-2-carboxamide](/img/structure/B7585339.png)
![N-(1,4-dioxaspiro[4.5]decan-8-ylmethyl)cyclopent-3-ene-1-carboxamide](/img/structure/B7585347.png)
![7a-Methyl-3-(2,2,3,3-tetramethylazetidine-1-carbonyl)-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazol-5-one](/img/structure/B7585348.png)

![1-[[2-(Dimethylamino)-1,3-thiazol-4-yl]methyl]-3-[[1-(2-fluorophenyl)cyclopropyl]methyl]urea](/img/structure/B7585355.png)

![3-(2,2-Dimethylazetidine-1-carbonyl)-7a-methyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazol-5-one](/img/structure/B7585364.png)

![1-[4-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B7585386.png)
![1-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)piperidin-4-ol](/img/structure/B7585394.png)
